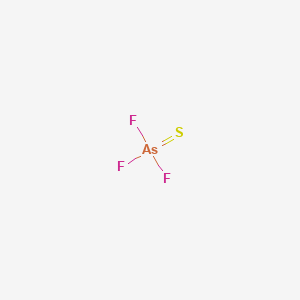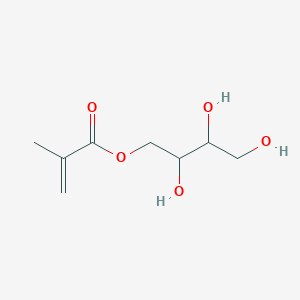
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derived from 2-methylprop-2-enoic acid and 2,3,4-trihydroxybutanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of 2,3,4-trihydroxybutanol with 2-methylprop-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can yield various esters or ethers depending on the reagents used.
Applications De Recherche Scientifique
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, particularly hydrogels, which have applications in drug delivery systems and contact lenses.
Drug Delivery: The compound’s ability to form hydrogels makes it suitable for use in controlled drug release systems.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate in drug delivery systems involves the formation of a hydrogel matrix that can encapsulate drug molecules. The hydrogel matrix swells in the presence of water, allowing for the controlled release of the drug over time. The molecular targets and pathways involved in this process are primarily related to the physical properties of the hydrogel and its interaction with the encapsulated drug molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate:
2,2,3,3,4,4,4-Heptafluorobutyl 2-methylprop-2-enoate: This compound is used as an intermediate in organic synthesis and has applications in the production of specialized polymers.
Uniqueness
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly versatile in the synthesis of complex polymers and drug delivery systems.
Propriétés
Numéro CAS |
138149-51-6 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2,3,4-trihydroxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O5/c1-5(2)8(12)13-4-7(11)6(10)3-9/h6-7,9-11H,1,3-4H2,2H3 |
Clé InChI |
QVIDBAWQJQHTEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


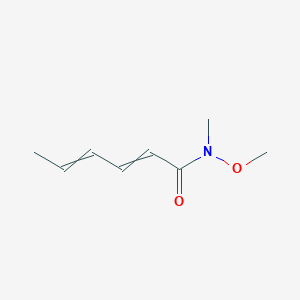
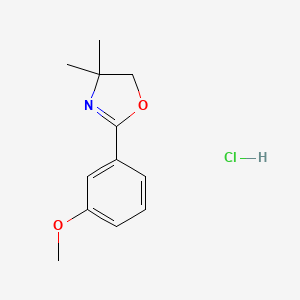
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
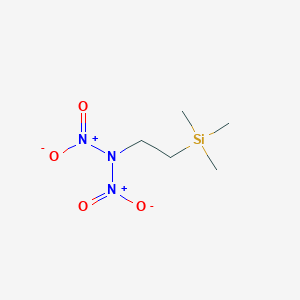
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
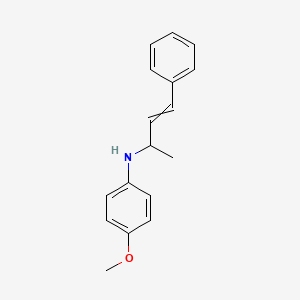
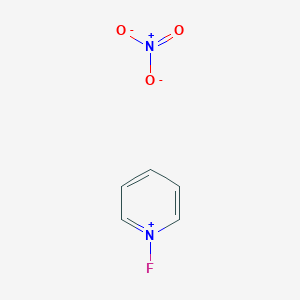
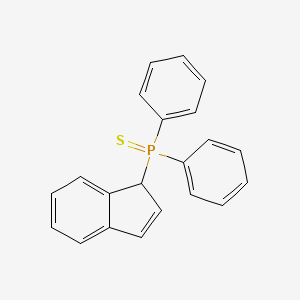
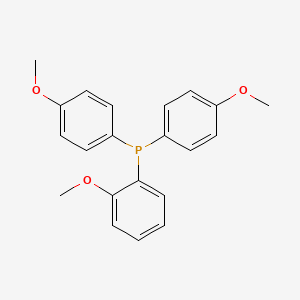
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)

